molecular formula C21H15Cl2N3O2 B1591098 (9H-Fluoren-9-YL)methyl 2,4-dichloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate CAS No. 903129-86-2

(9H-Fluoren-9-YL)methyl 2,4-dichloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate

Cat. No.: B1591098
CAS No.: 903129-86-2
M. Wt: 412.3 g/mol
InChI Key: KDHGOSCKKDVTGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(9H-Fluoren-9-YL)methyl 2,4-dichloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate” (hereafter referred to as the target compound) is a heterocyclic organic molecule featuring a fused pyrrolo-pyrimidine core with two chlorine substituents at positions 2 and 2. The 9H-fluoren-9-ylmethyl (Fmoc) group at the carboxylate position suggests its utility as a protected intermediate in peptide synthesis or medicinal chemistry. Key structural attributes include:

  • Molecular formula: Likely C₂₃H₁₆Cl₂N₃O₂ (inferred from analogous compounds in ).
  • Key functional groups: Dichlorinated pyrrolo-pyrimidine ring, Fmoc-protected carboxylate.
  • Applications: Potential use in solid-phase synthesis due to the Fmoc group’s stability under basic conditions and selective deprotection .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 2,4-dichloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2/c22-19-16-9-26(10-18(16)24-20(23)25-19)21(27)28-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,17H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHGOSCKKDVTGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590486
Record name (9H-Fluoren-9-yl)methyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903129-86-2
Record name (9H-Fluoren-9-yl)methyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Construction of the Pyrrolo[3,4-d]pyrimidine Core

The pyrrolo[3,4-d]pyrimidine ring is typically synthesized via cyclization reactions involving substituted pyrimidine precursors. A common approach involves:

  • Starting from halogenated pyrimidine derivatives such as 5-bromo-2-chloro-N-substituted pyrimidine-4-amine.
  • Coupling with acrylic acid or substituted propiolates to introduce the carboxylic acid functionality adjacent to the pyrimidine ring.
  • Intramolecular cyclization to form the fused pyrrole ring.

Recent advances have demonstrated a nickel-catalyzed coupling of 5-bromo-2-chloro-N-cyclopentyl pyrimidine-4-amine with acrylic acid under mild conditions, avoiding expensive palladium catalysts and improving yields. This method involves:

Step Reaction Type Reagents/Catalysts Conditions Outcome
1 Nickel-catalyzed coupling Nickel salt (e.g., NiCl2), Cu(I) halide, organic ligand, acrylic acid 50-80 °C, dropwise addition of acrylic acid Formation of 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid intermediate
2 Intramolecular cyclization Cu(I) halide catalyst, base (organic/inorganic), organic solvent 50-110 °C Formation of 2-chloro-7-cyclopentyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
3 Oxidative dehydrogenation DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) 20-70 °C Formation of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

This synthetic route is advantageous due to lower cost, higher yield, and avoidance of palladium catalysts.

Detailed Preparation Procedure (Illustrative)

Step Procedure Description Reagents & Conditions Notes
1 Nickel-catalyzed coupling : Mix 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, nickel salt catalyst, cuprous halide, organic ligand, and base in solvent (e.g., DMF). Add acrylic acid dropwise below 65 °C, then heat to 50-80 °C. NiCl2 or NiBr2, CuI or CuCl, triphenylphosphine or other ligand, triethylamine, DMF, acrylic acid Controlled addition minimizes side reactions; molar ratio of pyrimidine to acrylic acid 1:1 to 1:5
2 Intramolecular cyclization : Dissolve intermediate in organic solvent (DMF or DMSO), add catalyst (CuCl or CuBr) and base (K2CO3 or triethylamine), heat at 50-110 °C to promote cyclization. CuCl, K2CO3 or organic base, DMF or DMSO Efficient ring closure forms dihydro-pyrrolo-pyrimidine intermediate
3 Oxidative dehydrogenation : Treat cyclized intermediate with DDQ in solvent (THF or dichloromethane) at 20-70 °C to aromatize the ring system. DDQ, THF or DCM, 20-70 °C Aromatization completes pyrrolo[3,4-d]pyrimidine core
4 Esterification : React carboxylic acid with (9H-fluoren-9-yl)methanol or activated derivative using coupling agents (DCC/EDC) in anhydrous solvent under inert atmosphere. (9H-fluoren-9-yl)methanol, DCC or EDC, base (e.g., DMAP), DCM, 0 °C to RT Protects carboxyl group, facilitating purification and further reactions

Research Findings and Optimization Notes

  • Catalyst Selection: Nickel salts combined with cuprous halides provide a cost-effective and efficient catalytic system for coupling reactions, avoiding expensive palladium catalysts traditionally used.
  • Ligand and Base Effects: Phosphine ligands such as triphenylphosphine and bases like triethylamine or diisopropylethylamine enhance coupling efficiency and selectivity.
  • Temperature Control: Precise temperature control during acrylic acid addition and cyclization steps reduces side reactions and improves yields.
  • Oxidation Step: DDQ is a mild and selective oxidant for dehydrogenation, providing high purity aromatic products.
  • Esterification: Use of fluorenylmethyl protecting groups is well-established for carboxylates, allowing easy removal under mild conditions later in synthesis if needed.

Summary Table of Preparation Methods

Stage Reaction Type Key Reagents/Catalysts Conditions Advantages
Pyrrolo[3,4-d]pyrimidine core formation Nickel-catalyzed coupling + cyclization NiCl2, CuI, acrylic acid, phosphine ligand, base 50-110 °C, organic solvents Low cost, high yield, palladium-free
Aromatization Oxidative dehydrogenation DDQ 20-70 °C Mild, selective oxidation
Carboxylate protection Esterification (9H-fluoren-9-yl)methanol, DCC/EDC, base 0 °C to RT, anhydrous solvent Stable protecting group

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

  • Oxidation: The major product of oxidation is typically the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can yield the corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrrolopyrimidines.

Scientific Research Applications

Antitumor Activity

One of the most notable applications of (9H-Fluoren-9-YL)methyl 2,4-dichloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is its antitumor activity . Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit selective cytotoxicity against certain cancer cell lines. For instance, studies have shown that similar compounds demonstrate potent inhibitory effects on breast cancer cell lines such as MCF7 and MDA-N, with GI50 values indicating high selectivity and potency against resistant strains .

Antimicrobial Properties

In addition to its antitumor properties, this compound has been investigated for its antimicrobial activity . Research has highlighted the potential of related compounds to act as inhibitors against Mycobacterium tuberculosis, specifically targeting the enoyl acyl carrier protein reductase (ENR), an essential enzyme for the fatty acid biosynthesis pathway in mycobacteria . This suggests that derivatives could be developed as novel treatments for tuberculosis and other resistant infections.

Case Studies and Research Findings

Several studies have documented the efficacy of pyrrolo[3,4-d]pyrimidine derivatives:

  • Antitumor Selectivity : A study reported that specific derivatives exhibited significant selectivity against particular breast cancer cell lines while showing minimal activity against others, indicating their potential as targeted therapies .
  • Tuberculosis Inhibition : Another research effort focused on synthesizing a series of compounds based on the pyrrolidine structure related to this compound. These compounds demonstrated promising inhibitory effects against multi-drug resistant strains of Mycobacterium tuberculosis .

Summary Table of Applications

Application TypeDescriptionKey Findings
Antitumor ActivityInhibition of cancer cell proliferationSelective cytotoxicity against MCF7 and MDA-N
Antimicrobial ActivityInhibition of Mycobacterium tuberculosisEffective against ENR involved in fatty acid synthesis
MechanismInhibition of DHFR and other key enzymesReduces nucleotide synthesis in rapidly dividing cells

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The pyrrolopyrimidine core is known to bind to various enzymes and receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Research Findings and Implications

Physicochemical Properties

  • The Fmoc group contributes to high hydrophobicity (XLogP3 ≈ 4–5, inferred from ), which may limit aqueous solubility but enhance membrane permeability in drug candidates.
  • The unsaturated pyrrolo-pyrimidine ring in the target compound likely increases planarity, favoring π-π stacking interactions in enzyme binding pockets.

Biological Activity

The compound (9H-Fluoren-9-YL)methyl 2,4-dichloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structural data.

  • Molecular Formula : C21_{21}H15_{15}Cl2_{2}N3_{3}O2_{2}
  • Molecular Weight : 412.27 g/mol
  • CAS Number : 903129-86-2

Antiproliferative Properties

Research indicates that compounds within the pyrrolo[3,4-d]pyrimidine class exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study identified that derivatives of this compound demonstrated an effective inhibition of cell proliferation with varying EC50_{50} values. The most potent derivative exhibited an EC50_{50} of approximately 3.3 ± 1.2 µM , indicating strong antiproliferative effects compared to less effective variants with EC50_{50} values around 23 ± 2 µM .

The mechanism by which these compounds exert their biological effects is hypothesized to involve interactions with cellular pathways related to cell cycle regulation and apoptosis. Specifically, studies suggest that halogen substitutions, such as the dichloro group in this compound, can enhance biological activity by modulating the electronic properties of the molecule .

Case Studies

  • Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : A related study explored N-substituted pyrrolo[3,2-d]pyrimidines as selective inhibitors of DPP-IV, which plays a role in glucose metabolism. The findings suggested that specific substitutions could enhance inhibitory activity while reducing toxicity .
  • DNA Interaction Studies : Investigations into the DNA binding affinity of this compound revealed potential for inducing DNA damage, which may contribute to its antiproliferative effects. However, proteomic analyses indicated no covalent protein targets were involved, suggesting a non-covalent interaction mechanism .

Data Tables

PropertyValue
Molecular Weight412.27 g/mol
LogP3.82
Polar Surface Area55.32 Å
Number of H-bond Acceptors5
Number of H-bond Donors0

Q & A

Q. Example Protocol :

StepReagents/ConditionsPurposeYieldReference
19-Fluorenylmethanol, DCC, DMAP, DCMEster protection75–85%
2POCl₃, reflux, 6–8 hrsDichlorination60–70%
3Pd/C, HCO₂H, 80°CReductive cyclization50–60%

Advanced: How can competing side reactions during chlorination of pyrrolo-pyrimidine intermediates be controlled?

Answer:
Competing hydrolysis or over-chlorination can be mitigated by:

  • Stoichiometric Control : Limiting POCl₃ to 2.2–2.5 equivalents to avoid excessive electrophilic substitution .
  • Solvent Choice : Using anhydrous dioxane or toluene to suppress hydrolysis .
  • Temperature Gradients : Gradual heating (40°C → 110°C) to stabilize intermediates, as seen in pyridazinone chlorination .
  • Post-Reaction Quenching : Rapid cooling and neutralization with ice-water to isolate products before degradation .

Q. Data Contradiction Analysis :

  • reports 85% yield using POCl₃/PCl₅, while notes 60% yield with POCl₃ alone. This suggests dual chlorinating agents enhance efficiency by reducing side-product formation .

Basic: What analytical techniques are essential for structural validation of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm fluorenylmethyl protons (δ 4.2–4.5 ppm) and pyrrolo-pyrimidine aromaticity (δ 7.0–8.5 ppm) .
    • DEPT-135 : Differentiates CH₃/CH₂ groups in the ester side chain .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • IR Spectroscopy : Detects C=O (1700–1750 cm⁻¹) and C-Cl (550–650 cm⁻¹) stretches .

Q. Example Characterization Data :

TechniqueKey Peaks/SignalsReference
¹H NMR (CDCl₃)δ 4.35 (2H, CH₂-Fmoc), 7.25–8.10 (aromatic)
HRMSm/z 485.0921 ([M+H]⁺, calc. 485.0918)

Advanced: How do electronic effects influence the reactivity of the dichloro-pyrrolo-pyrimidine core in cross-coupling reactions?

Answer:
The electron-withdrawing chloro groups activate the pyrimidine ring for nucleophilic substitution (SNAr) but may deactivate C-H arylation. Key strategies include:

  • Catalytic Systems : Pd(PPh₃)₄ with CuI for Sonogashira coupling at C-7, leveraging chloro groups’ directing effects .
  • Microwave Assistance : Accelerates Buchwald-Hartwig amination at C-2/C-4 positions (120°C, 30 mins) .
  • Steric Shielding : Bulky ligands (e.g., XPhos) suppress unwanted dimerization during Suzuki-Miyaura reactions .

Q. Comparative Reactivity Table :

PositionReaction TypeConditionsYieldReference
C-2AminationPd₂(dba)₃, XPhos, 100°C70%
C-4AlkynylationPd(PPh₃)₄, CuI, 80°C65%
C-7ArylationPd(OAc)₂, SPhos, 120°C55%

Advanced: How can computational modeling guide SAR studies for pyrrolo-pyrimidine derivatives?

Answer:

  • Docking Studies : Predict binding to kinases (e.g., CDK9) by aligning the dichloro-pyrimidine core with ATP-binding pockets (Glide SP scoring) .
  • DFT Calculations : Optimize substituent effects on HOMO/LUMO levels to tune electrophilicity .
  • MD Simulations : Assess fluorenylmethyl group flexibility in solvent (e.g., water vs. DMSO) to optimize bioavailability .

Case Study :
In , compound 10b showed IC₅₀ = 38 nM against CDK9, validated by docking into the hinge region (RMSD = 1.2 Å) .

Basic: What purification strategies are effective for fluorenylmethyl-protected intermediates?

Answer:

  • Flash Chromatography : Silica gel with hexane/EtOAc (3:1 → 1:2) to separate ester byproducts .
  • Recrystallization : Ethanol/DMF mixtures for high-purity solids (>98%) .
  • HPLC : C18 columns with acetonitrile/water gradients for enantiomeric resolution (if applicable) .

Q. Yield vs. Purity Trade-off :

MethodPurityYieldReference
Flash95–98%70%
Recrystallization99%50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(9H-Fluoren-9-YL)methyl 2,4-dichloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate
Reactant of Route 2
Reactant of Route 2
(9H-Fluoren-9-YL)methyl 2,4-dichloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.